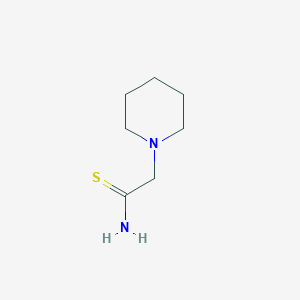

2-(Piperidin-1-yl)ethanethioamide

Descripción

Propiedades

IUPAC Name |

2-piperidin-1-ylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZPJCVGVCURNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of 2 Piperidin 1 Yl Ethanethioamide

Reactivity at the Thioamide Functionality

The thioamide group, -C(=S)N<, is a sulfur analog of the amide group and exhibits unique reactivity due to the presence of the larger, more polarizable sulfur atom. nih.govresearchgate.net This influences the electrophilic and nucleophilic character of the thiocarbonyl group, as well as the reactivity of the sulfur atom itself.

Electrophilic and Nucleophilic Character of the Thiocarbonyl Group

Thioamides, in general, are more reactive towards both electrophiles and nucleophiles compared to their amide counterparts. nih.gov The carbon atom of the thiocarbonyl group in 2-(Piperidin-1-yl)ethanethioamide is electrophilic and can be attacked by nucleophiles. However, the polarity of the C=S bond is less pronounced than that of a C=O bond in an amide. researchgate.net

The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the thioamide group. springerprofessional.deresearchgate.net This dual reactivity allows thioamides to participate in a wide array of chemical transformations. springerprofessional.de The HOMO (Highest Occupied Molecular Orbital) of a thioamide is higher in energy, and the LUMO (Lowest Unoccupied Molecular Orbital) is lower in energy compared to the corresponding amide, contributing to its enhanced reactivity. researchgate.net

| Property | Thioamide | Amide |

| Reactivity | More reactive with nucleophiles and electrophiles nih.gov | Less reactive |

| C=X Bond Polarity | Less polar C=S bond researchgate.net | More polar C=O bond |

| HOMO/LUMO Energy | Higher HOMO, Lower LUMO researchgate.net | Lower HOMO, Higher LUMO |

Transformations Involving the Sulfur Atom

The sulfur atom of the thioamide is a key site for various reactions. It can readily react with electrophiles. springerprofessional.denih.gov For instance, aryl radicals have been shown to add to the sulfur atom of thioamides. tandfonline.com This reactivity allows for the formation of new carbon-sulfur bonds.

Furthermore, the thioamide group can undergo desulfurization reactions, converting it back to an amide group under oxidative or acid-base conditions. nih.gov The sulfur atom can also act as a directing group in transition metal-catalyzed functionalizations. researchgate.net

Condensation Reactions of Thioamides

Thioamides are valuable intermediates in condensation reactions for the synthesis of various heterocyclic compounds. bohrium.comelsevierpure.com For example, they can condense with 2-aminothiophenols under acidic catalysis to form benzothiazoles. tandfonline.com The use of thioamides in these reactions can be advantageous over carboxylic acids or their derivatives as they may proceed under milder conditions. tandfonline.com

Kinetic studies of condensation reactions involving thiobenzamides have shown that the reaction mechanism can involve the formation of an N-halogenated thioamide as the rate-determining step. rsc.org The presence of electron-donating groups on the thioamide can enhance the reaction rate. rsc.org

Reactivity of the Piperidine (B6355638) Ring

The piperidine ring in this compound is a saturated heterocyclic amine that primarily exhibits basic properties and undergoes reactions at the nitrogen atom.

Basic Properties and Protonation Equilibria

The nitrogen atom in the piperidine ring possesses a lone pair of electrons in an sp3 hybridized orbital, making it readily available for protonation. stackexchange.comaskfilo.comjove.com This makes piperidine a significantly stronger base than its aromatic counterpart, pyridine, where the nitrogen lone pair is in an sp2 hybridized orbital and less available. stackexchange.comaskfilo.comjove.com The pKb of piperidine is approximately 2.8, indicating its strong basic character. jove.com The basicity of piperidine is also slightly less than that of pyrrolidine. stackexchange.com

The protonation equilibrium of the piperidine nitrogen is a fundamental aspect of its reactivity, influencing its behavior in acid-catalyzed reactions and its interaction with other molecules.

| Compound | Hybridization of Nitrogen | Basicity | pKb |

| Piperidine | sp3 stackexchange.comjove.com | Strong Base askfilo.comjove.com | 2.8 jove.com |

| Pyridine | sp2 stackexchange.comjove.com | Weaker Base askfilo.comjove.com | 8.8 jove.com |

| Pyrrolidine | sp3 | Strong Base | 2.73 |

N-Substitution Reactions of the Piperidine Nitrogen

The nucleophilic nitrogen of the piperidine ring can readily participate in N-substitution reactions. These include alkylation, acylation, and other reactions that form a new bond to the nitrogen atom. researchgate.netresearchgate.nettandfonline.com For example, piperidine can be N-alkylated using alkyl halides. researchgate.net The reaction conditions can be controlled to favor mono-alkylation. researchgate.net

N-substitution reactions are a common strategy for modifying the structure and properties of piperidine-containing compounds, allowing for the synthesis of a wide range of derivatives with diverse biological activities. ajchem-a.com

Mechanistic Pathways of Key Reactions

The thioamide group is generally more reactive than the corresponding amide group toward both nucleophiles and electrophiles. nih.govacs.org This heightened reactivity is attributed to the weaker carbon-sulfur double bond (approximately 130 kcal/mol) compared to the carbon-oxygen double bond in amides (approximately 170 kcal/mol). nih.gov The larger van der Waals radius of sulfur compared to oxygen and its lower electronegativity result in a greater contribution from the polar resonance form, enhancing the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon.

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available literature. However, general principles of thioamide reactivity can be applied to understand its kinetic and thermodynamic profile.

The thioacylation of primary and secondary amines is a rapid reaction. acs.org Studies on the aminolysis of thionobenzoates with primary and secondary amines have shown that the reaction can proceed through a zwitterionic addition intermediate. acs.org The rate-determining step can vary depending on the basicity of the amine. For reactions with primary amines, the rate-determining step can shift from the breakdown of the intermediate to its formation as the amine basicity increases. acs.org For reactions with secondary amines, the kinetic plots often show an upward curvature, suggesting the involvement of two intermediates: a zwitterionic addition intermediate and an anionic intermediate. acs.org

The thermodynamics of thioamide substitutions in proteins have been investigated, revealing that their effects on stability are dependent on the local environment and hydrogen-bonding networks. semanticscholar.org While specific enthalpy and entropy values for reactions of this compound are not available, it is known that the formation of a cyclic molecule from an open-chain compound, a common reaction pathway for such structures, is often associated with a negative entropy of activation (ΔS*), indicating a more ordered transition state. orientjchem.org

Table 1: General Comparison of Reactivity and Properties of Amides vs. Thioamides

| Property | Amides (-C(O)N<) | Thioamides (-C(S)N<) |

| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol nih.gov |

| Reactivity | Less reactive | More reactive nih.govacs.org |

| N-H Acidity | Less acidic | More acidic |

| H-bond Acceptor | Stronger | Weaker |

| H-bond Donor | Weaker | Stronger |

This table presents generalized information and is intended for comparative purposes.

Catalysis plays a crucial role in modulating the reactivity and selectivity of reactions involving thioamides. Various catalytic systems have been developed for the synthesis and transformation of thioamides, which can be extrapolated to understand their potential application to this compound.

Metal-Based Catalysis: Copper-catalyzed reactions have been employed for the synthesis of enamino esters and enaminones from thioamides and diazocarbonyl compounds. acs.org Copper(I) bromide has been shown to be an efficient catalyst for this transformation, outperforming rhodium(II) and ruthenium(II) catalysts. acs.org In the context of synthesizing piperidine derivatives, palladium-catalyzed asymmetric aminoacetoxylation of unactivated alkenes has been used to produce chiral β-acetoxylated piperidines with high selectivity. organic-chemistry.org Cobalt-catalyzed radical cyclization of amino-aldehydes is another effective method for producing piperidines. mdpi.com

Organocatalysis: In the synthesis of piperidine derivatives, organocatalysts have been used to promote intramolecular aza-Michael reactions, yielding enantiomerically enriched substituted piperidines. mdpi.com For the synthesis of thioamides themselves, a catalyst-free Willgerodt-Kindler reaction has been developed using cyclic secondary amines like piperidine, which acts as both a reactant and a catalyst. researchgate.net

Base Catalysis: Base catalysis is prominent in reactions of piperidine with various substrates. For instance, piperidine itself can promote domino reactions to form complex heterocyclic systems. beilstein-journals.org In the context of thioamide synthesis, the choice of base can selectively determine the reaction products. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Thioamide and Piperidine Chemistry

| Catalyst Type | Example Catalyst | Reaction Type | Potential Application for this compound |

| Metal Catalyst | Copper(I) bromide | Coupling with diazocarbonyls acs.org | Functionalization of the ethanethioamide backbone |

| Metal Catalyst | Palladium with Pyox ligand | Asymmetric aminoacetoxylation organic-chemistry.org | Chiral modifications of the piperidine ring |

| Organocatalyst | Quinoline derivatives | Intramolecular aza-Michael reaction mdpi.com | Cyclization reactions involving the piperidine nitrogen |

| Base Catalyst | Piperidine | Willgerodt-Kindler reaction researchgate.net | Self-condensation or reaction with other substrates |

This table provides examples of catalytic systems and their potential, inferred applications.

The mechanistic pathways of reactions involving this compound are expected to proceed through various intermediates and transition states, analogous to those proposed for similar thioamide and piperidine reactions.

Intermediates: In nucleophilic addition reactions to the thiocarbonyl group, a common intermediate is a zwitterionic tetrahedral intermediate . acs.org For instance, in the aminolysis of thionobenzoates, the initial attack of the amine on the thiocarbonyl carbon forms this zwitterionic species. acs.org In some cases, particularly with secondary amines, this can be followed by deprotonation to form an anionic intermediate . acs.org

In the synthesis of thioamides from elemental sulfur and amines, a proposed mechanism involves the formation of a thioacylating species . nih.gov For example, in the reaction of nitroalkanes with amines and sulfur, a thioacyl intermediate is believed to be generated. nih.gov In the synthesis of α-keto thioamides from enaminones and elemental sulfur, a series of intermediates including a thiirane and a 1,2-oxathietane have been proposed. sci-hub.se

Transition States: Computational studies, often employing Density Functional Theory (DFT), have been used to elucidate the transition states of thioamide reactions. researchgate.net For the transamidation of thioamides, DFT calculations have identified the transition state for the nucleophilic addition of an amine to an N-activated thioamide as the rate-determining step. nih.gov The geometry of the transition state is crucial in determining the stereochemical outcome of reactions. For instance, in the formation of thiazoles from thioamides, the negative entropy of activation suggests a rigid transition state. orientjchem.org The development of reliable computational methods continues to aid in the prediction and understanding of these transient structures. ims.ac.jp

Computational Chemistry Investigations of 2 Piperidin 1 Yl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of 2-(Piperidin-1-yl)ethanethioamide. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. nih.govsciensage.inforesearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. sci-hub.se

Based on analogous studies of thioamides and piperidine (B6355638) derivatives, a DFT-optimized structure of this compound would be expected to exhibit characteristic bond lengths for the thioamide group. The carbon-sulfur (C=S) bond is anticipated to be significantly longer than a typical C=O bond, while the carbon-nitrogen (C-N) bond of the thioamide will possess partial double-bond character, making it shorter than a standard C-N single bond. nih.gov The piperidine ring is predicted to adopt a stable chair conformation. wikipedia.org

Furthermore, the optimized geometry from DFT serves as the foundation for predicting various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, allowing for the assignment of specific peaks in experimentally obtained spectra to particular molecular motions, such as the characteristic C=S stretching vibration of the thioamide group and various vibrations of the piperidine ring. nih.govconicet.gov.ar

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Angstrom/Degrees) | Description |

| C=S Bond Length | ~1.67 Å | Carbon-Sulfur double bond in the thioamide group. |

| C-N (thioamide) Bond Length | ~1.35 Å | Carbon-Nitrogen bond within the thioamide group, showing partial double bond character. |

| N-C (piperidine) Bond Length | ~1.46 Å | Nitrogen-Carbon bond connecting the piperidine ring to the ethanethioamide moiety. |

| C-C Bond Length | ~1.52 Å | Carbon-Carbon single bond in the ethyl linker. |

| Piperidine Ring Conformation | Chair | The most stable conformation of the six-membered ring. |

| C-N-C Bond Angle (piperidine) | ~112° | Bond angle within the piperidine ring. |

Note: The values presented are typical expectations based on DFT studies of similar molecules and may vary depending on the specific level of theory and basis set used.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The electronic reactivity of this compound can be understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. nih.gov

For this compound, the HOMO is expected to have significant electron density localized on the thioamide group, particularly the sulfur and nitrogen atoms, as well as the nitrogen of the piperidine ring. iucr.org The LUMO, on the other hand, is likely to be distributed over the C=S bond and the adjacent carbon atom. iucr.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity descriptor. nih.gov A smaller gap suggests that the molecule is more easily polarizable and thus more chemically reactive. iucr.org From these FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. sciensage.inforesearchgate.net

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate | Indicates kinetic stability; a smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Moderate | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Low to Moderate | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | Moderate | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Moderate | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate | Propensity to accept electrons. |

Note: The qualitative predicted values are based on general trends observed for similar organic molecules.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound, which possesses several rotatable bonds.

Exploration of Conformational Landscapes in Solution

In a solution environment, this compound is not a rigid structure but rather a collection of interconverting conformers. MD simulations can map out the conformational landscape by simulating the molecule's movements in a virtual box of solvent molecules (e.g., water) over a period of nanoseconds. optica.org These simulations track the trajectories of all atoms, revealing the preferred orientations of the piperidine ring relative to the ethanethioamide side chain. The simulations can identify the most populated conformational states and the energy barriers between them. optica.org The piperidine ring itself can undergo ring inversion between two chair conformations, and the orientation of the substituent at the nitrogen atom can be either axial or equatorial. wikipedia.org

Evaluation of Intramolecular Hydrogen Bonding and Steric Effects

The thioamide group is known to be a better hydrogen bond donor and a weaker hydrogen bond acceptor compared to its amide counterpart. nih.gov MD simulations can be used to investigate the possibility of intramolecular hydrogen bond formation in this compound, for instance, between the N-H of the thioamide and a lone pair of electrons on the piperidine nitrogen. The occurrence and stability of such hydrogen bonds can significantly influence the molecule's preferred conformation. conicet.gov.arnih.govnih.gov

In Silico Modeling for Interaction Analysis

In silico modeling techniques, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule and a biological macromolecule, such as a protein or enzyme. nih.govmdpi.commdpi.com For this compound, these methods can provide insights into its potential biological activity by identifying plausible binding modes within the active site of a target protein. researchgate.netnih.gov

The process involves generating a three-dimensional model of the target protein and then computationally "docking" the flexible this compound molecule into the binding pocket. researchgate.netmdpi.com A scoring function is used to estimate the binding affinity for different poses, with lower scores generally indicating a more favorable interaction. nih.gov The analysis of the best-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com For instance, the thioamide group could act as a hydrogen bond donor to an acceptor residue in the protein's active site, while the piperidine ring might engage in hydrophobic interactions. nih.govresearchgate.net Such studies can guide the design of new analogs with improved potency and selectivity. nih.govnih.gov

Molecular Docking Studies with Protein Targets

No molecular docking studies for this compound against specific protein targets were found in the performed search.

Structure-Activity Relationship (SAR) Analysis through Computational Means

No computational structure-activity relationship (SAR) analyses for this compound have been published.

Identification of Key Interacting Residues and Binding Modes

There are no available studies that identify key interacting amino acid residues or describe the binding modes of this compound with any protein target.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of thioamides often involve multi-step protocols with harsh reaction conditions, poor atom economy, and the use of hazardous reagents and solvents. chemistryforsustainability.org The future of synthesizing 2-(Piperidin-1-yl)ethanethioamide is geared towards green and sustainable chemistry principles, minimizing waste and environmental impact.

Emerging research focuses on multicomponent reactions (MCRs) which allow the formation of complex molecules like thioamides from three or more simple starting materials in a single step. chemistryforsustainability.orgresearchgate.net For this compound, this could involve the reaction of piperidine (B6355638), an appropriate aldehyde or ketone, and elemental sulfur. rsc.orgresearchgate.net These reactions are often more efficient and produce less waste than traditional linear syntheses. chemistryforsustainability.org

The use of environmentally benign solvents and catalysts is another key area of development. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are being explored as green reaction media for thioamide synthesis. rsc.orgresearchgate.net These solvents are often biodegradable, non-toxic, and can be recycled and reused. rsc.orgresearchgate.net Similarly, the use of recyclable and biodegradable catalysts like humic acid is being investigated to replace toxic metal catalysts. researchgate.net Solvent-free reaction conditions, where the reactants are heated together without any solvent, also present a greener alternative. researchgate.net

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials (e.g., piperidine, aldehyde/ketone, sulfur). | Improved atom economy, reduced reaction time, lower waste generation. | chemistryforsustainability.orgresearchgate.net |

| Deep Eutectic Solvents (DES) | Use of biodegradable and recyclable solvent systems like choline (B1196258) chloride-urea. | Enhanced sustainability, reduced energy consumption, improved reactivity. | rsc.orgresearchgate.net |

| Biocatalysis | Utilization of enzymes to catalyze the synthesis. | High selectivity, mild reaction conditions, environmentally friendly. | nih.gov |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with heating. | Reduced use of noxious solvents, simplified workup. | researchgate.net |

Exploration of Unconventional Reactivity Patterns

The thioamide group is known for its versatile reactivity, acting as a precursor to a wide range of heterocyclic compounds. chemistryforsustainability.orgchemrxiv.org Future research on this compound will likely focus on uncovering and exploiting unconventional reactivity patterns that go beyond its established chemical behavior.

The thioamide functional group is more reactive towards both electrophiles and nucleophiles compared to its amide counterpart. nih.gov This enhanced reactivity can be harnessed for the development of novel synthetic transformations. For instance, the piperidine ring in this compound could participate in intramolecular cyclization reactions with the thioamide group under specific conditions, leading to the formation of novel bicyclic heterocyclic systems.

Radical-mediated reactions involving thioamides are also a promising area of exploration. acs.org The C=S bond in the thioamide can participate in radical additions, opening up new avenues for the functionalization of the molecule. acs.org The development of photoredox catalysis could enable new types of reactions that are not accessible through traditional thermal methods.

| Reaction Type | Potential Application to this compound | Expected Outcome | References |

|---|---|---|---|

| Intramolecular Cyclization | Acid- or metal-catalyzed cyclization involving the piperidine nitrogen and the thioamide group. | Formation of novel fused heterocyclic systems. | mdpi.com |

| Radical Copolymerization | Reaction with vinyl monomers initiated by radical initiators. | Generation of polymers with degradable thioether bonds in the backbone. | acs.org |

| Transition-Metal-Free Transamidation | Chemoselective N-C(S) transacylation with other amines. | Synthesis of a diverse library of thioamides from a common precursor. | nih.gov |

| Photoredox Catalysis | Light-mediated reactions to generate reactive intermediates. | Access to unique reactivity patterns and novel molecular scaffolds. | acs.org |

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and guiding the design of new experiments. rsc.orgresearchgate.net For this compound, advanced computational modeling can provide unprecedented insights into its chemical behavior.

DFT calculations can be employed to elucidate the detailed mechanisms of its synthesis and reactions. rsc.org For example, the reaction pathways for its formation via multicomponent reactions can be mapped out, and the transition states and intermediates can be characterized. rsc.org This can help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, computational models can be used to study the conformational landscape of this compound and its derivatives. mdpi.com The orientation of the piperidine ring relative to the ethanethioamide chain can have a significant impact on its reactivity and biological activity. Understanding these conformational preferences is crucial for designing molecules with specific properties. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated to predict its reactivity towards different reagents. researchgate.net

| Computational Method | Application to this compound | Information Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and functionalization. | Energetics of reaction pathways, identification of transition states and intermediates. | rsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with solvent molecules. | Understanding of dynamic behavior and preferred conformations in solution. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Relating structural features of derivatives to their biological activity. | Development of predictive models for designing more potent compounds. | mdpi.com |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulation of the absorption, distribution, metabolism, and excretion (ADME) properties. | Prediction of the in vivo behavior of potential drug candidates. | researchgate.net |

Design of Highly Functionalized this compound Derivatives for Specific Research Applications

The modular nature of this compound, with its distinct piperidine and thioamide components, makes it an excellent scaffold for the design of highly functionalized derivatives with tailored properties for specific applications. nih.govsioc-journal.cn Future research will undoubtedly focus on creating libraries of these derivatives and screening them for various biological activities.

The piperidine ring is a common motif in many pharmaceuticals, and its substitution can significantly influence the pharmacological properties of a molecule. mdpi.comajchem-a.com By introducing various substituents onto the piperidine ring of this compound, it may be possible to develop novel therapeutic agents. For example, functionalized thioamides have shown promise as anticancer agents and inhibitors of enzymes like glutaminase. nih.govnih.gov

The thioamide group itself can be modified or used as a handle for further functionalization. nih.govresearchgate.net The sulfur atom can coordinate to metal ions, suggesting that derivatives of this compound could be developed as ligands for catalysis or as metal-based therapeutic agents. nih.gov The ability of the thioamide group to act as a bioisostere for the amide bond also makes it a valuable tool in peptide and protein chemistry. nih.govresearchgate.net

| Functionalization Site | Potential Modification | Target Application | References |

|---|---|---|---|

| Piperidine Ring | Introduction of aryl, alkyl, or heterocyclic groups. | Development of novel enzyme inhibitors (e.g., for cancer therapy). | sioc-journal.cnnih.gov |

| Ethanethioamide Backbone | Modification of the chain length or substitution at the alpha-carbon. | Fine-tuning of steric and electronic properties for improved target binding. | nih.gov |

| Thioamide Sulfur Atom | Coordination to metal centers. | Creation of novel catalysts or metal-based drugs. | nih.gov |

| Thioamide Nitrogen Atom | Introduction of protecting groups or other functional moieties. | Use as a versatile intermediate in complex molecule synthesis. | nih.gov |

Q & A

Q. What are the established synthetic routes for 2-(Piperidin-1-yl)ethanethioamide, and how can reaction parameters be optimized?

The synthesis typically involves reacting piperidine with thiocarbonyl reagents under controlled conditions. A common approach uses nucleophilic substitution between piperidine and a thiocarbonyl chloride derivative (e.g., thioacyl chloride) in anhydrous solvents like dichloromethane or THF. Key parameters include temperature (0–25°C), stoichiometric ratios (1:1.2 piperidine:thiocarbonyl), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield (>75%) and purity (>95%) . Advanced optimization may employ Design of Experiments (DoE) to assess parameter interactions, such as pH and solvent polarity effects on regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : H and C NMR to verify piperidinyl protons (δ 1.4–2.8 ppm) and thioamide carbonyl (δ ~200 ppm).

- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1250–1300 cm (C=S bond).

- Mass spectrometry (ESI-MS or HRMS) : Molecular ion [M+H] matching the molecular formula (CHNS).

- X-ray crystallography : For resolving bond angles and crystal packing, critical for understanding conformational stability .

Q. What are the primary pharmacological targets of this compound?

The compound’s thioamide and piperidinyl groups enable interactions with enzymes and receptors. Preliminary studies suggest inhibition of monoamine oxidases (MAOs) and modulation of G-protein-coupled receptors (GPCRs) like serotonin receptors (5-HT). Competitive binding assays (e.g., radioligand displacement) and enzyme kinetics (Km/Vmax analysis) are used to quantify affinity (IC values) and selectivity ratios .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in enzyme inhibition?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding poses in enzyme active sites (e.g., MAO-B), while Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time. These methods guide rational modifications to enhance binding free energy (ΔG) and reduce off-target effects .

Q. What strategies resolve contradictions in reported biological activity data for thioamide derivatives?

Discrepancies in IC values or mechanism-of-action claims often arise from assay variability (e.g., cell vs. recombinant enzyme models). Resolving these requires:

- Meta-analysis : Pooling data from multiple studies (e.g., PubChem BioAssay) to identify trends.

- Orthogonal assays : Cross-validating results using techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Structural analogs : Testing derivatives to isolate contributions of specific functional groups (e.g., replacing piperidine with morpholine) .

Q. How can reaction intermediates be trapped to elucidate the mechanism of thioamide synthesis?

In situ monitoring via LC-MS or NMR kinetic studies identifies transient intermediates. For example, trapping a thiiranium ion intermediate (using NaBH reduction) confirms a stepwise nucleophilic attack mechanism. Isotopic labeling (N-piperidine) combined with H-N HMBC NMR tracks nitrogen migration during cyclization .

Q. What advanced statistical methods are used to analyze dose-response data for this compound?

Nonlinear regression models (e.g., Hill equation) fit dose-response curves to calculate EC and Hill coefficients. Bootstrap resampling estimates confidence intervals, while ANOVA compares efficacy across analogs. Machine learning (random forests, SVM) predicts structure-activity relationships (SAR) from large datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.